N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a methyl group, and a benzamide moiety attached to a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields of research. The presence of the cyclopropyl and benzamide groups, along with the boronic ester, makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-11-10-12(15(20)19-13-7-8-13)6-9-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOQNNSFDLSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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